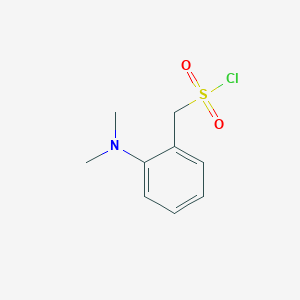
(2-(Dimethylamino)phenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethylamino)phenyl)methanesulfonyl chloride is an organosulfur compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further bonded to a methanesulfonyl chloride group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)phenyl)methanesulfonyl chloride typically involves the reaction of 2-(dimethylamino)aniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Dimethylamino)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, and bases such as pyridine or triethylamine are used to neutralize the by-products.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
(2-(Dimethylamino)phenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Dimethylamino)phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but without the dimethylamino and phenyl groups.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the dimethylamino phenyl group.
Uniqueness
(2-(Dimethylamino)phenyl)methanesulfonyl chloride is unique due to the presence of the dimethylamino group, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C9H12ClNO2S |
|---|---|
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
[2-(dimethylamino)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)9-6-4-3-5-8(9)7-14(10,12)13/h3-6H,7H2,1-2H3 |
Clave InChI |
MOGCNVSMESKHFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


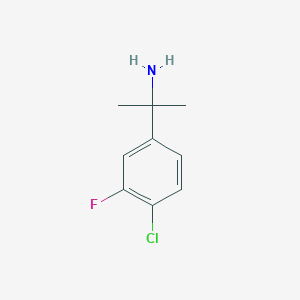
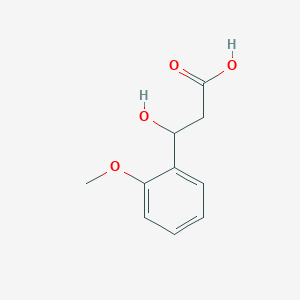
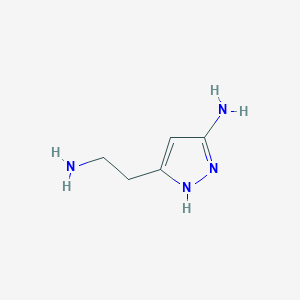

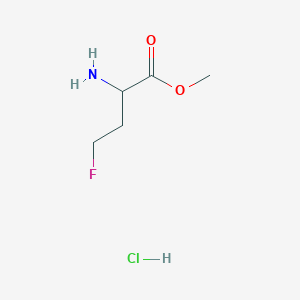
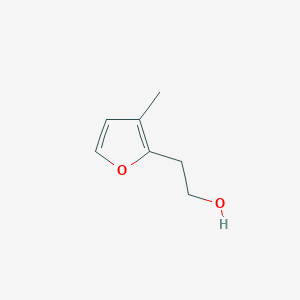
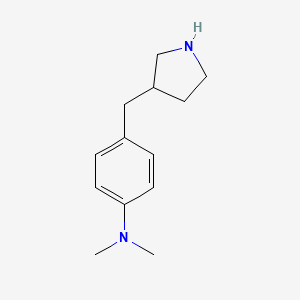
![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
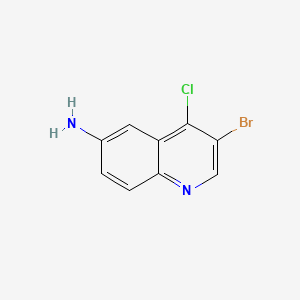
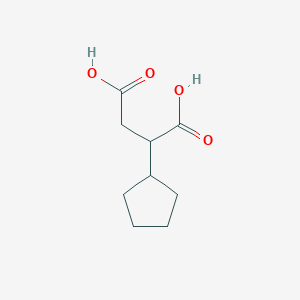
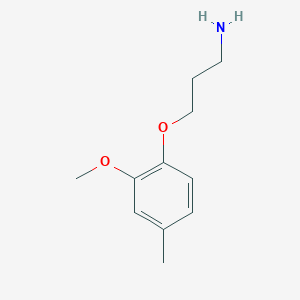
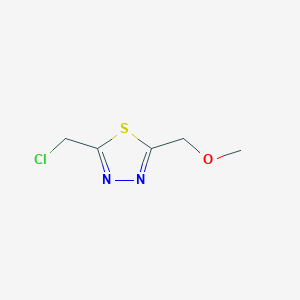
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
